7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid
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Overview
Description
7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid is a polyunsaturated fatty acid with multiple double bonds and hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
7,8-DiHDPE is a major metabolite of docosahexaenoic acid (DHA) that is produced via oxidation by cytochrome P450 epoxygenases . The primary target of 7,8-DiHDPE is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is important for neuronal survival and plasticity .
Mode of Action
The neurological effects of 7,8-DiHDPE are thought to be mediated by its interaction with specific receptors. It works by modulating the expression of various receptors, including glutamate receptor subunits and BDNF . It can also have an effect on synapse formation, energy metabolism, and acetylcholine release in certain brain regions .
Biochemical Pathways
7,8-DiHDPE is an intermediate of specialized pro-resolving mediators . These mediators play a crucial role in orchestrating the resolution of tissue inflammation . The production of 7,8-DiHDPE likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond, followed by conversion to the vicinal diols by epoxide hydrolase .
Pharmacokinetics
The in vivo evidence for the pharmacokinetics profile of 7,8-DiHDPE indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg, is 134 minutes . The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml) . 7,8-DiHDPE is stable in liver microsomal assay but labile in hepatocytes, indicating that it might be readily subjected to glucuronidation, sulfation, and methylation .
Result of Action
The molecular and cellular effects of 7,8-DiHDPE’s action are primarily related to its role as a specialized pro-resolving mediator . It helps to resolve tissue inflammation and plays a crucial role in maintaining proper neuronal function and promoting neurogenesis .
Biochemical Analysis
Biochemical Properties
7,8-DiHDPE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the enzymatic action of cytochrome P450 epoxygenases on DHA . The nature of these interactions involves the conversion of DHA into 7,8-DiHDPE, which then exerts its effects on biological systems .
Cellular Effects
The effects of 7,8-DiHDPE on various types of cells and cellular processes are significant. It influences cell function by inhibiting platelet aggregation . This suggests that 7,8-DiHDPE may play a role in regulating blood clotting and could potentially have impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 7,8-DiHDPE involves its binding interactions with biomolecules and its influence on enzyme activity. As a metabolite of DHA, 7,8-DiHDPE is produced when DHA is oxidized by cytochrome P450 epoxygenases . This process could potentially lead to changes in gene expression and cellular functions.
Metabolic Pathways
7,8-DiHDPE is involved in the metabolic pathway of DHA, where it is produced as a metabolite through the action of cytochrome P450 epoxygenases It may interact with various enzymes or cofactors in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of a suitable precursor, such as a long-chain polyunsaturated fatty acid, followed by selective hydroxylation at the 7 and 8 positions. Common reagents used in these reactions include oxidizing agents like osmium tetroxide or potassium permanganate, and the reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the desired fatty acid. This method is advantageous due to its scalability and potential for high yield. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of bio-based materials and as a component in nutritional supplements.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic acid (DHA): Known for its role in brain health and development.
Arachidonic acid (AA): A precursor to pro-inflammatory eicosanoids.
Uniqueness
7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other polyunsaturated fatty acids. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
168111-93-1 |
---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4Z,7S,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1 |
InChI Key |
DPZIOENSPXELQY-JYFGGXQQSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](C/C=C\CCC(=O)O)O)O |
SMILES |
CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O |
Synonyms |
7,8-dihydroxydocosa-4Z,10Z,13Z,16Z,19Z-pentaenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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